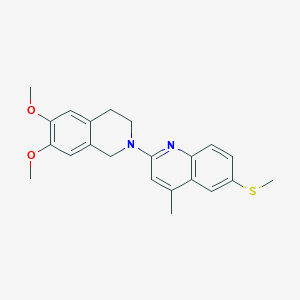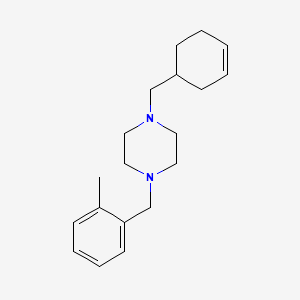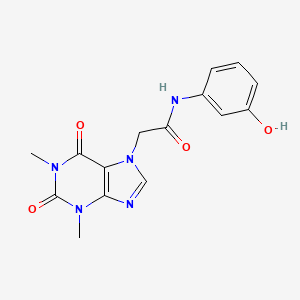![molecular formula C14H18N2S B4994716 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B4994716.png)
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 5]dec-2-ene.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is not fully understood. However, it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is also believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in different studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several advantages for lab experiments. It is relatively easy to synthesize and yields the desired product in good yield and purity. It also exhibits potent biological activity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene. One of the directions is to further study its potential as an antitumor agent. This compound has shown promising results in different cancer cell lines, and further studies are needed to fully understand its potential as a cancer treatment. Another direction is to study its potential as an antimicrobial agent. This compound has shown activity against different bacterial and fungal strains, and further studies are needed to fully understand its potential as an antimicrobial agent. Additionally, future studies can focus on improving the solubility of this compound in water, which can make it more suitable for different experiments.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as an antitumor and antimicrobial agent, as well as to improve its solubility in water.
Métodos De Síntesis
The synthesis of 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has been reported using different methods. One of the methods involves the reaction of 1,2-dichloroethane with thiourea and 4-methylphenylamine in the presence of sodium hydroxide. This method yields the desired product in good yield and purity. Another method involves the reaction of 1,2-dichloroethane with thiourea and 4-methylphenylamine in the presence of sodium carbonate. This method also yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been studied for its potential as an antitumor agent. It has been shown to exhibit cytotoxic activity against different cancer cell lines. This compound has also been studied for its potential as an antimicrobial agent. It has been shown to exhibit antimicrobial activity against different bacterial and fungal strains.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-11-5-7-12(8-6-11)13-15-16-14(17-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYSKVVVOUJMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,2-diphenylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B4994639.png)
![1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B4994647.png)
![N-ethyl-6-methyl-5-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4994654.png)
![3-({[(4-iodo-2-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4994662.png)
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4994671.png)

![3-allyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994692.png)
![4-[3-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4994695.png)
![1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4994700.png)
![5-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B4994709.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4994720.png)
![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)